REACTION_SMILES
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[CH2:8]([CH2:9][CH2:10][CH3:11])[O:12][S:13](=[O:14])(=[O:15])[O:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:1][CH2:2][P:3]([CH2:4][CH3:5])[CH2:6][CH3:7]>>[CH2:8]([CH2:9][CH2:10][CH3:11])[O:12][S:13](=[O:14])(=[O:15])[O-:16].[CH3:1][CH2:2][P+:3]([CH2:4][CH3:5])([CH2:6][CH3:7])[CH2:17][CH2:18][CH2:19][CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOS(=O)(=O)OCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCP(CC)CC
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Name
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Type
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product
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Smiles
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CCCCOS(=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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CCCC[P+](CC)(CC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |